2-(p-Methoxybenzyl)-2-methylpent-3-enal
Description
2-(p-Methoxybenzyl)-2-methylpent-3-enal is a substituted aldehyde featuring a p-methoxybenzyl group attached to a branched pentenyl backbone. This compound is characterized by its α,β-unsaturated aldehyde moiety, which confers reactivity toward nucleophilic additions and cyclization reactions. The p-methoxybenzyl group is a common protecting group in organic synthesis, offering stability under acidic and basic conditions while being removable via hydrogenolysis or oxidation .
Properties
CAS No. |
85136-04-5 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(E)-2-[(4-methoxyphenyl)methyl]-2-methylpent-3-enal |
InChI |
InChI=1S/C14H18O2/c1-4-9-14(2,11-15)10-12-5-7-13(16-3)8-6-12/h4-9,11H,10H2,1-3H3/b9-4+ |
InChI Key |
BUBYHHZFOXNUOF-RUDMXATFSA-N |
Isomeric SMILES |
C/C=C/C(C)(CC1=CC=C(C=C1)OC)C=O |
Canonical SMILES |
CC=CC(C)(CC1=CC=C(C=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-methoxybenzyl)-2-methylpent-3-enal typically involves the reaction of p-methoxybenzaldehyde with other organic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of advanced technologies such as continuous flow reactors and automated synthesis systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(p-methoxybenzyl)-2-methylpent-3-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-(p-methoxybenzyl)-2-methylpent-3-enal can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .
Scientific Research Applications
2-(p-methoxybenzyl)-2-methylpent-3-enal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(p-methoxybenzyl)-2-methylpent-3-enal involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its anti-cancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Observations:
- Aldehyde vs. Nitrile/Bromide (3e): The aldehyde group in the target compound enhances electrophilicity compared to the nitrile/bromide in 3e, making it more reactive toward nucleophiles. However, 3e’s bromide moiety facilitates radical-mediated C–C bond insertion reactions .
- Protecting Group Utility: The p-methoxybenzyl group in the target compound and glucopyranoside derivatives (e.g., compound 11) is selectively removable under hydrogenolysis, contrasting with t-butyl or allyloxyethyl groups, which require stronger acids or oxidative conditions .
Reactivity and Stability
- Aldehyde Reactivity: The α,β-unsaturated aldehyde moiety is prone to Michael additions and Diels-Alder reactions, similar to cyclopentenone derivatives (e.g., compound 15) .
- Protecting Group Stability: The p-methoxybenzyl group resists acidic conditions (e.g., acetals in compound 11) but is cleaved by hydrogenolysis, unlike 2-naphthylmethyl groups, which require harsher conditions .
- Radical Tolerance: p-Methoxybenzyl-protected precursors (e.g., 2b in ) participate in deboronative radical reactions, suggesting compatibility of the target compound with radical-mediated transformations .
Biological Activity
2-(p-Methoxybenzyl)-2-methylpent-3-enal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound 2-(p-Methoxybenzyl)-2-methylpent-3-enal has the following structural formula:
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
The presence of the methoxy group and the aldehyde functional group contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that 2-(p-Methoxybenzyl)-2-methylpent-3-enal exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported a GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 1.5 µM against HCT 116 colorectal cancer cells . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of 2-(p-Methoxybenzyl)-2-methylpent-3-enal may be attributed to several mechanisms:
- HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDAC), which play a crucial role in regulating gene expression related to cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Arrest : It has been suggested that this compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Comparative Studies
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 2-(p-Methoxybenzyl)-2-methylpent-3-enal | HCT 116 | 1.5 | HDAC inhibition, ROS generation |
| Largazole Analogues | HCT 116 | 0.75 - 0.8 | HDAC inhibition |
| Other Analogues | Various | >10 | Varies |
This table summarizes the GI50 values and mechanisms for various compounds, highlighting the relative potency of 2-(p-Methoxybenzyl)-2-methylpent-3-enal compared to other known analogues.
In Vivo Studies
In vivo studies using animal models have shown promising results for the efficacy of 2-(p-Methoxybenzyl)-2-methylpent-3-enal in reducing tumor size. For example, mice treated with this compound exhibited a significant reduction in tumor volume compared to control groups . The dosing regimen and administration route were optimized for maximum bioavailability and therapeutic effect.
Clinical Relevance
While preclinical studies are promising, clinical trials are necessary to establish the safety and efficacy of 2-(p-Methoxybenzyl)-2-methylpent-3-enal in humans. Current research is focused on understanding its pharmacokinetics and potential side effects in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
